(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic application .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially impact its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-(pyridin-4-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(pyridin-3-yl)methanone
- (4-Chlorophenyl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chlorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBSICSUIJLODI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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